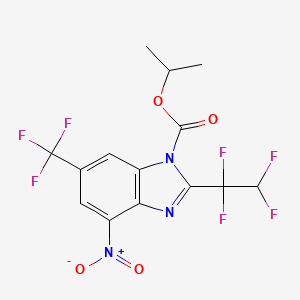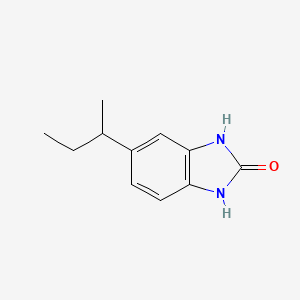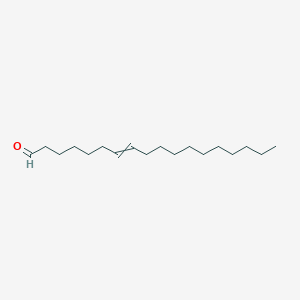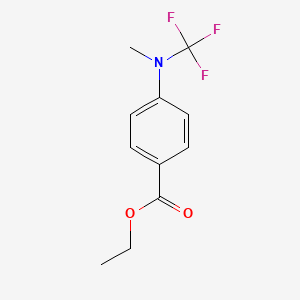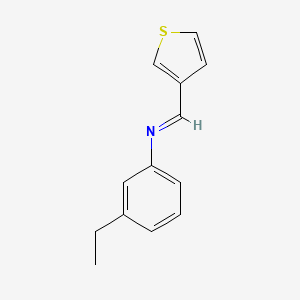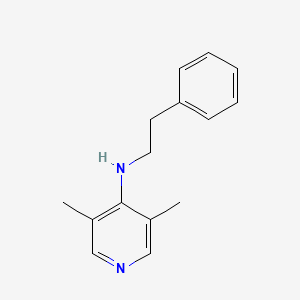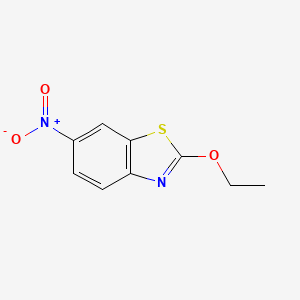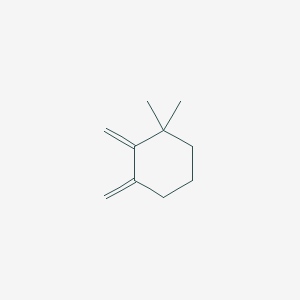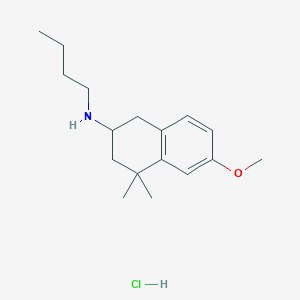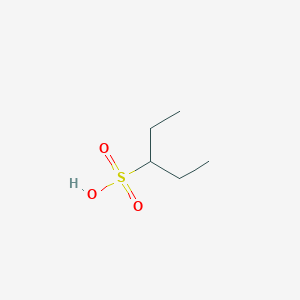
3-Pentanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentanesulfonic acid is an organic compound with the molecular formula C5H12O3S. It is a sulfonic acid derivative of pentane, characterized by the presence of a sulfonic acid group (-SO3H) attached to the third carbon of the pentane chain. This compound is known for its use in various scientific and industrial applications, particularly in chromatography and as a surfactant.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Pentanesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of pentane using sulfur trioxide or oleum. The reaction typically requires controlled conditions to ensure the selective formation of the sulfonic acid group at the desired position on the pentane chain.
Industrial Production Methods
In industrial settings, this compound is often produced through continuous sulfonation processes. These processes involve the use of reactors where pentane is continuously fed and reacted with sulfur trioxide. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Pentanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: Under specific conditions, the sulfonic acid group can be reduced to a sulfinate or thiol.
Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonates and sulfones.
Reduction: Sulfinates and thiols.
Substitution: Various substituted pentane derivatives.
Scientific Research Applications
3-Pentanesulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Pentanesulfonic acid primarily involves its role as a surfactant and ion-pairing reagent. As a surfactant, it reduces surface tension and stabilizes emulsions by forming micelles. In chromatography, it interacts with analytes to enhance their separation and detection. The sulfonic acid group plays a crucial role in these interactions by providing ionic and polar functionalities that facilitate binding and separation.
Comparison with Similar Compounds
Similar Compounds
- 1-Pentanesulfonic acid
- 1-Heptanesulfonic acid
- 1-Decanesulfonic acid
- 1-Dodecanesulfonic acid
Uniqueness
3-Pentanesulfonic acid is unique due to the position of the sulfonic acid group on the third carbon of the pentane chain. This specific positioning can influence its reactivity and interactions compared to other sulfonic acids with different chain lengths or sulfonic acid positions. Its unique structure makes it particularly useful in specific chromatographic applications and as a surfactant in various formulations.
Properties
CAS No. |
51650-30-7 |
|---|---|
Molecular Formula |
C5H12O3S |
Molecular Weight |
152.21 g/mol |
IUPAC Name |
pentane-3-sulfonic acid |
InChI |
InChI=1S/C5H12O3S/c1-3-5(4-2)9(6,7)8/h5H,3-4H2,1-2H3,(H,6,7,8) |
InChI Key |
UNNFEYPNQVSVJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonamide, N-[3-(2-bromophenyl)propyl]-4-methyl-](/img/structure/B13955650.png)
